molecular formula C9H10O2 B13816031 7-Acetoxybicyclo(2.2.1)-2,5-heptadiene CAS No. 13426-49-8

7-Acetoxybicyclo(2.2.1)-2,5-heptadiene

Cat. No.: B13816031
CAS No.: 13426-49-8
M. Wt: 150.17 g/mol
InChI Key: FLHISVDCSFSARC-UHFFFAOYSA-N
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Description

7-Acetoxybicyclo(2.2.1)-2,5-heptadiene is a bicyclic compound that belongs to the class of monoterpenes. Monoterpenes are hydrocarbons that are commonly found in essential oils and are known for their diverse biological activities . This compound is characterized by its unique bicyclic structure, which consists of two linked isoprene units.

Preparation Methods

The synthesis of 7-Acetoxybicyclo(2.2.1)-2,5-heptadiene typically involves the acetylation of bicyclo(2.2.1)-2,5-heptadiene. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

7-Acetoxybicyclo(2.2.1)-2,5-heptadiene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Acetoxybicyclo(2.2.1)-2,5-heptadiene has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Acetoxybicyclo(2.2.1)-2,5-heptadiene involves its interaction with specific molecular targets and pathways. The acetoxy group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

7-Acetoxybicyclo(2.2.1)-2,5-heptadiene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific acetoxy functional group, which imparts distinct chemical and biological properties.

Properties

CAS No.

13426-49-8

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

7-bicyclo[2.2.1]hepta-2,5-dienyl acetate

InChI

InChI=1S/C9H10O2/c1-6(10)11-9-7-2-3-8(9)5-4-7/h2-5,7-9H,1H3

InChI Key

FLHISVDCSFSARC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2C=CC1C=C2

Origin of Product

United States

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